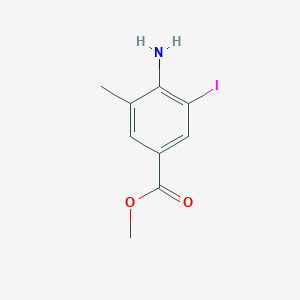

Methyl 4-Amino-3-iodo-5-methylbenzoate

Beschreibung

Contextualization within Substituted Aromatic Compounds Research

The study of substituted aromatic compounds is a cornerstone of organic chemistry, focusing on how different functional groups attached to an aromatic ring influence its electronic properties and reactivity. acs.orgnih.gov The nature, position, and interplay of these substituents dictate the molecule's behavior in chemical reactions, particularly in electrophilic aromatic substitutions. acs.orgnih.gov Theoretical and experimental approaches, such as the analysis of molecular electrostatic potential (MESP) and the use of Hammett-type correlations, are employed to quantify these effects and predict reaction outcomes. acs.orgnih.gov

Substituents are broadly classified as either electron-donating or electron-withdrawing, which in turn activate or deactivate the aromatic ring towards electrophilic attack and direct incoming groups to specific positions (ortho, meta, or para). In Methyl 4-amino-3-iodo-5-methylbenzoate, the amino (-NH2) and methyl (-CH3) groups are typically activating, electron-donating groups, while the methyl ester (-COOCH3) is a deactivating, electron-withdrawing group. The iodine (-I) atom has a dual role; it is deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions. The complex interplay of these varied groups on a single benzene (B151609) ring makes compounds like this compound sophisticated subjects for studying structure-reactivity relationships. researchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound lies in its functionality as a versatile building block for synthesizing more complex molecular architectures. Its polysubstituted nature provides multiple reaction sites that can be addressed selectively.

The key structural features contributing to its utility are:

The Iodo Group : The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.org This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

The Amino Group : The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can be substituted by a wide range of nucleophiles, including halogens, cyano groups, and hydroxyl groups, in Sandmeyer-type reactions. The amino group itself can also undergo acylation or alkylation.

The Methyl Ester Group : This group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylic acid-specific reactions.

This combination of reactive sites on a stable aromatic core makes the compound a valuable precursor, particularly in the synthesis of heterocyclic compounds and other complex organic molecules that are often targets in medicinal chemistry research.

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as an intermediate in multi-step organic syntheses. While specific, dedicated studies on the compound itself are not extensively documented in leading journals, its appearance in chemical catalogs and supplier databases underscores its role as a readily available starting material for synthetic campaigns. aobchem.comaladdin-e.com

Research trajectories can be inferred from the reactivity of its functional groups. The compound is designed for use in projects requiring the construction of highly substituted aromatic systems. For example, it could be utilized in the synthesis of novel pharmaceutical scaffolds where the iodine atom is replaced via a palladium-catalyzed cross-coupling reaction, followed by modification of the amino and ester groups to build the final target molecule. Its structural relative, Methyl 4-amino-3-methylbenzoate, is noted as an intermediate for telmisartan, highlighting the role of similar substituted benzoates in medicinal chemistry. researchgate.net The strategic placement of the iodo, amino, and methyl groups allows for a high degree of control over the regiochemical outcome of subsequent transformations, making it a powerful tool for synthetic chemists aiming to create complex and specific molecular structures.

Chemical and Physical Properties of this compound

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-3-iodo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTGJAFWTQHNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441194 | |

| Record name | Methyl 4-Amino-3-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-11-7 | |

| Record name | Methyl 4-Amino-3-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of Methyl 4 Amino 3 Iodo 5 Methylbenzoate and Its Derivatives

Established Synthetic Routes to Methyl 4-Amino-3-iodo-5-methylbenzoate

The synthesis of polysubstituted benzene (B151609) rings requires careful consideration of the order of substituent introduction and the directing effects of the functional groups already present. chemistrytalk.orgyoutube.com Established routes to this compound typically involve multi-step sequences that leverage classical aromatic chemistry principles.

Multi-Step Synthetic Sequences for this compound

Multi-step syntheses are often necessary to achieve the desired substitution pattern on the benzene ring, especially when the directing effects of the substituents are not aligned for a one-pot reaction. libretexts.orgyoutube.com A plausible multi-step synthesis for this compound would likely start from a simpler, commercially available substituted benzoic acid or toluene (B28343) derivative. google.comwikipedia.orgsavemyexams.com

A representative, albeit generalized, synthetic sequence could be:

Nitration: Introduction of a nitro group, which is a meta-director, to a suitably substituted precursor. libretexts.org

Reduction: Conversion of the nitro group to an amino group, which is an ortho, para-director. libretexts.org

Iodination: Introduction of the iodine atom at a position activated by the amino group.

Esterification: Conversion of the carboxylic acid to its methyl ester. researchgate.net

The specific order of these steps is critical. For instance, performing the iodination after the introduction of the amino group takes advantage of the activating and ortho, para-directing nature of the amine. wikipedia.orgaakash.ac.in

Regioselective Functionalization Strategies for Benzoate (B1203000) Scaffolds

Achieving the correct substitution pattern, or regioselectivity, is a primary challenge in the synthesis of compounds like this compound. The directing effects of the substituents on the benzoate scaffold play a crucial role. chemistrytalk.orgwikipedia.org

Amino Group (-NH₂): This is a strongly activating and ortho, para-directing group. aakash.ac.inorganicchemistrytutor.com This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself.

Methyl Group (-CH₃): This is a weakly activating and ortho, para-directing group. aakash.ac.in

Carboxylate Group (-COOCH₃): This is a deactivating and meta-directing group. wikipedia.org

In the synthesis of this compound, the powerful ortho, para-directing effect of the amino group would be the dominant factor in determining the position of iodination. The iodine atom would be directed to one of the ortho positions. The presence of the methyl group at the other ortho position would sterically hinder substitution at that site, further favoring iodination at the 3-position.

Table 1: Directing Effects of Substituents

| Substituent | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | Electron-Donating (Activating) | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating (Activating) | Ortho, Para |

| -COOCH₃ (Ester) | Electron-Withdrawing (Deactivating) | Meta |

Precursor Selection and Optimization in this compound Synthesis

The choice of starting material is pivotal for an efficient synthesis. A common strategy is to begin with a commercially available substituted benzoic acid. google.comgoogle.com For example, 4-amino-5-methylbenzoic acid could be a potential precursor. Iodination of this compound would be directed by the strongly activating amino group to the position ortho to it, which is the desired 3-position. Subsequent esterification would yield the final product.

Optimization of reaction conditions is crucial to maximize yield and purity. numberanalytics.com This includes factors such as the choice of iodinating reagent (e.g., molecular iodine with an oxidizing agent, or N-iodosuccinimide), solvent, temperature, and reaction time. researchgate.netresearchgate.netnih.gov For instance, in the iodination of aromatic compounds, controlling the temperature can be critical to prevent side reactions. nih.gov The use of a base may also be necessary to neutralize any acidic byproducts. researchgate.net

Catalytic Approaches in the Synthesis of Iodinated Aminobenzoates

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Palladium-catalyzed reactions and the use of hypervalent iodine reagents are two powerful approaches applicable to the synthesis of iodinated aminobenzoates.

Palladium-Catalyzed Reactions for C-I Bond Formation and Functionalization in this compound Analogs

Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. iupac.orgmit.eduarkat-usa.org While direct palladium-catalyzed C-H iodination is an emerging field, palladium catalysts are more commonly used to functionalize aryl iodides in cross-coupling reactions. thieme-connect.comchinesechemsoc.orgacs.org This means that an analog of this compound could be synthesized and then further modified using palladium catalysis.

For example, the iodo group in a derivative of this compound could be replaced with a variety of other functional groups through well-established palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with an organoboron compound to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. acs.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond.

These reactions allow for the rapid generation of a library of analogs from a common iodinated intermediate, which is invaluable for drug discovery and materials science. rsc.org

Hypervalent Iodine Chemistry in the Synthesis of Aryl Iodides and Related Benzoates

Hypervalent iodine reagents have gained prominence as mild and selective oxidizing agents and electrophilic sources of iodine. acs.orgnih.govwikipedia.org They offer an alternative to traditional iodination methods that might use harsher reagents. nih.govnih.govresearchgate.net

Common hypervalent iodine(III) reagents used for iodination include:

Iodosylbenzene (PhIO)

(Diacetoxyiodo)benzene (PhI(OAc)₂)

[Bis(trifluoroacetoxy)iodo]benzene (PhI(OCOCF₃)₂)

These reagents can be used to directly iodinate activated aromatic rings under mild conditions. princeton.edu In the context of synthesizing this compound, a hypervalent iodine reagent could be employed for the regioselective iodination of a suitable aminobenzoate precursor. The reactivity and selectivity of these reagents can often be tuned by the choice of ligands on the iodine atom. beilstein-journals.org

Table 2: Common Hypervalent Iodine(III) Reagents for Iodination

| Reagent | Formula | Typical Application |

| Iodosylbenzene | PhIO | Oxidation and iodination |

| (Diacetoxyiodo)benzene | PhI(OAc)₂ | Oxidation and iodination |

| [Bis(trifluoroacetoxy)iodo]benzene | PhI(OCOCF₃)₂ | Potent electrophilic iodination |

Copper-Catalyzed Iodination Reactions for Aromatic Systems

Copper-catalyzed reactions have become a cornerstone in modern organic synthesis for the formation of carbon-halogen bonds due to the low cost and low toxicity of copper compared to other transition metals like palladium. These methods offer powerful alternatives for the iodination of aromatic systems, including substrates like aminobenzoates.

One prominent strategy is the copper-catalyzed C-H iodination . This approach involves the direct functionalization of a carbon-hydrogen bond on the aromatic ring. For instance, a concise and efficient copper-catalyzed C–H iodination of 8-aminoquinoline-based aromatic carboxamides has been reported, achieving moderate to high yields. acs.org While this specific example uses a directing group, the underlying principle of using a copper catalyst, an iodine source (like I₂), and an oxidant (like PhI(OAc)₂) can be adapted for other aromatic systems. acs.org The reaction conditions typically involve heating the substrate with a copper(II) salt, such as Cu(OAc)₂, in a suitable solvent. acs.org The mechanism is believed to involve the formation of a copper-substrate complex that facilitates the selective iodination at a specific position. nih.gov

Another significant copper-catalyzed method is the aromatic Finkelstein reaction , which involves the halogen exchange of an aryl bromide or chloride to an aryl iodide. capes.gov.br This reaction is particularly useful when the corresponding bromo-precursor of this compound is more readily accessible. The system often employs a copper(I) salt, such as CuI, in the presence of a ligand, typically a diamine, and an iodide salt like sodium iodide (NaI). capes.gov.br The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, including N-H containing substrates like amides and anilines, which is relevant for aminobenzoate synthesis. capes.gov.br Studies have shown that diethylenetriamine (B155796) is an effective and low-cost ligand for this transformation, and the reaction can proceed without the need for an inert atmosphere. numberanalytics.com

The mechanism of copper-catalyzed iodination can be complex and substrate-dependent. In some cases, such as iododeboronation, the mechanism is proposed to involve the transmetalation of an organoboron compound to a Cu(II) species, followed by disproportionation to a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl iodide and a Cu(I) species. nih.govrsc.org This Cu(I) species is then reoxidized to Cu(II) to complete the catalytic cycle. nih.govrsc.org For C-H iodination, the mechanism may involve the formation of an organocopper intermediate, which then reacts with an iodinating agent.

These copper-catalyzed methodologies provide a versatile toolkit for the synthesis of iodoaromatic compounds. The choice of method would depend on the readily available starting material, whether it's the unsubstituted arene, a bromo-analogue, or an organoboron derivative.

Table 1: Comparison of Selected Copper-Catalyzed Aromatic Iodination Methods

| Method | Typical Substrate | Copper Source | Iodine Source | Key Reagents/Ligands | Typical Conditions |

| C-H Iodination | Aromatic Carboxamides | Cu(OAc)₂ | I₂ | PhI(OAc)₂, O₂ | 100 °C, NMP |

| Aromatic Finkelstein | Aryl Bromides | CuI | NaI | 1,2- or 1,3-diamine ligands | Mild conditions, solvents like dioxane or n-butanol |

| Iododeboronation | Arylboronic Acids | [Cu(OAc)₂]₂·2H₂O | NaI | 1,10-phenanthroline (phen) | Aerobic conditions |

Green Chemistry Principles in the Synthesis of this compound

The fine chemicals and pharmaceutical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. rsc.org The synthesis of a specialized molecule like this compound can be resource-intensive, making it a prime candidate for the application of sustainable practices. This involves developing cleaner reaction protocols, utilizing biocatalysis, and making conscious choices about solvents and waste management. numberanalytics.comsolubilityofthings.com

Development of Environmentally Benign Iodination Protocols

Traditional iodination methods often rely on harsh reagents and produce significant waste. In contrast, modern green protocols aim for higher atom economy, use of safer reagents, and milder reaction conditions. solubilityofthings.com

Several environmentally friendly iodination procedures for electron-rich aromatic compounds have been developed. One such method uses a simple mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of an acid to generate the iodinating species in situ. capes.gov.brlookchem.comresearchgate.net This approach avoids the direct use of molecular iodine, which has a low atom economy in electrophilic substitutions. Another green protocol employs inexpensive and commercially available potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, which is an acid-free method compatible with various functional groups. organic-chemistry.org

The use of hydrogen peroxide (H₂O₂) as a green oxidant in combination with an iodine source is another promising strategy. mdpi.com These reactions often use water or other environmentally benign solvents, and the primary byproduct is water. Furthermore, electrochemical methods are emerging as a powerful green alternative. nih.gov These techniques can generate the iodinating agent in situ from iodide salts through electrochemical oxidation, minimizing the need for chemical oxidants and reducing waste. nih.gov Solvent-free, mechanochemical approaches, such as ball milling with I₂-oxone, also represent a significant step towards greener iodination by eliminating the need for bulk solvents. researchgate.net

Table 2: Examples of Environmentally Benign Iodination Protocols

| Protocol | Reagents | Solvent | Key Advantages |

| KI/KIO₃ System | Potassium Iodide, Potassium Iodate, Acid | Aqueous Methanol | In situ generation of iodinating agent, avoids molecular iodine. capes.gov.brlookchem.com |

| KI/(NH₄)₂S₂O₈ System | Potassium Iodide, Ammonium Peroxodisulfate | Aqueous Methanol | Acid-free, room temperature, compatible with oxidizable groups. organic-chemistry.org |

| I₂/H₂O₂ System | Iodine, Hydrogen Peroxide | Water or solvent-free | Green oxidant (H₂O₂), water as a byproduct. mdpi.com |

| Electrochemical Iodination | Iodide Salt | Aqueous Media | In situ generation of reagent, avoids chemical oxidants. nih.gov |

| Mechanochemistry | I₂-Oxone | Solvent-free (Ball Milling) | Eliminates bulk solvents, high efficiency. researchgate.net |

Biocatalytic Approaches for Halogenation of Aromatic Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Halogenase enzymes, in particular, offer a highly selective and environmentally friendly route to halogenated organic compounds. acs.orgnih.gov These enzymes operate under mild aqueous conditions, at ambient temperatures, and often exhibit remarkable regioselectivity, which can reduce the need for protecting groups and minimize the formation of unwanted byproducts. manchester.ac.ukacs.org

There are several classes of halogenating enzymes, including:

Flavin-dependent halogenases (FDHs) : These enzymes are particularly promising for the selective halogenation of electron-rich aromatic compounds. nih.govmdpi.com They utilize a flavin cofactor to activate a halide ion (Cl⁻, Br⁻, or I⁻) for electrophilic attack on the substrate. nih.gov FDHs have been engineered to improve their stability, substrate scope, and activity, making them increasingly viable for synthetic applications. nih.govnih.gov

Haloperoxidases (HPOs) : This class of enzymes uses hydrogen peroxide to oxidize halides. rsc.org They are categorized based on the most electronegative halogen they can oxidize (chloroperoxidases, bromoperoxidases, and iodoperoxidases). rsc.org Vanadium-dependent haloperoxidases, for example, are robust enzymes that can be used for the halogenation of a diverse range of substrates. acs.org Laccases, another class of oxidoreductases, can also be used in combination with an iodide source and aerial oxygen to achieve efficient and sustainable iodination of phenols. rsc.orgresearchgate.net

The application of halogenases to the synthesis of a specific target like this compound would depend on the substrate specificity of available enzymes. Given that many halogenases act on phenolic and aniline-type substrates, it is conceivable that an engineered halogenase could be developed to selectively iodinate the precursor, Methyl 4-amino-5-methylbenzoate, at the desired C3 position. nih.gov This biocatalytic approach would represent a significant advancement in the green synthesis of this compound. mdpi.com

Solvent Selection and Waste Minimization in Aminobenzoate Synthesis

Solvent Selection: The choice of solvent for the synthesis and purification of aminobenzoates should prioritize options with lower environmental, health, and safety impacts. vapourtec.com Green solvent selection guides often classify solvents into categories such as "recommended," "problematic," and "hazardous." whiterose.ac.ukrsc.org For a process involving an aminobenzoate, preferable solvents would include water, ethanol, isopropanol, and ethyl acetate (B1210297), while hazardous solvents like chloroform, benzene, and dimethylformamide (DMF) should be avoided. rsc.org The synthesis of p-aminobenzoic acid derivatives has been studied in mixed solvent systems like ethanol/nitromethane, highlighting the importance of understanding solubility and potential solvate formation during crystallization and purification. acs.org Ideally, solvent-free reaction conditions should be explored where feasible. researchgate.net

Waste Minimization: Waste reduction is a fundamental principle of green chemistry ("prevention is better than to treat or clean up waste"). researchgate.net In the context of synthesizing this compound, this can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. solubilityofthings.com

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity, thereby reducing the formation of byproducts.

Catalyst Recycling: Using heterogeneous or immobilized catalysts that can be easily recovered and reused for multiple reaction cycles.

Reducing Derivatives: Avoiding the use of protecting groups, which require additional reaction steps for introduction and removal, generating more waste. acs.org The high selectivity of biocatalytic methods can often circumvent the need for such groups. acs.org

Waste Upcycling: Exploring the potential to convert byproducts or waste streams into valuable chemicals. For example, recent advances show the direct conversion of polyester (B1180765) waste into useful nitrogen-containing compounds like imines and enamines, demonstrating a circular economy approach. rsc.orgresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Analytical Investigations of Methyl 4 Amino 3 Iodo 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis of Substituted Benzoates

The analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of substituted benzoates. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its electronic environment, which is influenced by the presence of electron-donating or electron-withdrawing substituents on the benzene (B151609) ring.

For a hypothetical analysis of Methyl 4-amino-3-iodo-5-methylbenzoate , one would expect to see distinct signals corresponding to the aromatic protons, the methyl ester protons, the amino group protons, and the methyl group protons.

Aromatic Protons: The substitution pattern on the benzene ring (amino at C4, iodo at C3, and methyl at C5) would leave two aromatic protons at positions C2 and C6. Their chemical shifts and coupling patterns would be critical for confirming the substitution pattern.

Methyl Ester Group (-COOCH₃): This would typically appear as a sharp singlet in the ¹H NMR spectrum, usually in the range of 3.8-3.9 ppm. rsc.orgchemicalbook.com In the ¹³C NMR spectrum, the methyl carbon would be found around 51-52 ppm, and the carbonyl carbon (C=O) would be significantly downfield, often in the 165-167 ppm region. rsc.org

Amino Group (-NH₂): The protons of the amino group often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Methyl Group (-CH₃): The methyl group on the ring would present as a singlet in the ¹H NMR spectrum, typically around 2.2-2.4 ppm. chemicalbook.com

The table below presents ¹H-NMR data for related substituted benzoates to illustrate how substituents affect chemical shifts.

| Compound | Aromatic Protons (δ, ppm) | Methyl Ester Protons (δ, ppm) | Other Protons (δ, ppm) |

| Methyl 4-methylbenzoate | 7.94 (d), 7.24 (d) rsc.org | 3.88 (s) rsc.org | 2.39 (s, Ar-CH₃) rsc.org |

| Methyl 4-bromobenzoate | 7.87 (d), 7.55 (d) rsc.org | 3.87 (s) rsc.org | |

| Methyl 4-aminobenzoate | Not available | Not available | Not available |

| Methyl 4-iodobenzoate | Not available | Not available | Not available |

This table is for illustrative purposes and contains data for related compounds, not the title compound.

Similarly, ¹³C-NMR chemical shifts provide a map of the carbon skeleton. The iodine atom, being a heavy halogen, would have a significant influence on the chemical shift of the carbon atom to which it is attached (C3), as would the amino and methyl groups on their respective carbons (C4 and C5).

2D NMR Techniques for Connectivity and Stereochemical Assignments

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. For a molecule like this compound, several 2D techniques would be invaluable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the relationship between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively assign the proton signal to its corresponding carbon atom for the aromatic CH groups, the methyl ester, and the ring-attached methyl group.

Quantitative NMR Applications in Reaction Monitoring and Product Ratio Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, provided an internal standard of known purity and concentration is used. This technique can be applied to monitor the progress of a chemical reaction in real-time.

For example, in the synthesis of a substituted benzoate (B1203000), qNMR could be used to:

Track the disappearance of starting material.

Monitor the appearance of the final product.

Identify and quantify any by-products or intermediates.

By integrating the area of a specific, well-resolved signal from the analyte and comparing it to the integral of a signal from the internal standard, the exact concentration can be calculated. This allows for precise determination of reaction yields and the ratio of products in a mixture.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For This compound , the molecular formula is C₉H₁₀INO₂. sigmaaldrich.com The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This calculated value would then be compared to the experimental value obtained from an HRMS instrument to confirm the elemental composition.

Calculated Properties for C₉H₁₀INO₂

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

This data is calculated for the title compound.

Tandem Mass Spectrometry for Structural Confirmation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or its derivatives.

In an MS/MS experiment on the protonated molecule of this compound, [M+H]⁺, one would expect to observe characteristic fragmentation pathways for a benzoate ester. Common fragmentation patterns include:

Loss of methanol (B129727) (CH₃OH): A neutral loss of 32 Da.

Loss of the methoxy (B1213986) radical (•OCH₃): A loss of 31 Da, leading to the formation of an acylium ion.

Decarboxylation: Loss of CO₂ (44 Da) or other related fragments.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, ester, and substituted aromatic ring functionalities. While a definitive spectrum of the specific title compound is not widely published, the expected absorption frequencies can be reliably predicted based on data from analogous structures such as aminobenzoic acids and their esters. researchgate.netresearchgate.netchemicalbook.com

The primary amine (–NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. researchgate.net One band corresponds to the asymmetric stretching mode (νₐₛ) and the other to the symmetric stretching mode (νₛ). The presence of the electron-donating amino group and the electron-withdrawing iodo and methyl ester groups on the aromatic ring will influence the precise position of these bands. Furthermore, N-H bending vibrations are expected to appear around 1640-1560 cm⁻¹.

The ester functional group (–COOCH₃) will produce a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1730-1715 cm⁻¹. The exact wavenumber is sensitive to the electronic effects of the substituents on the benzene ring. Additionally, two distinct C-O stretching vibrations are anticipated: one for the C(=O)-O bond (asymmetric) around 1300-1200 cm⁻¹ and another for the O-CH₃ bond (symmetric) near 1150-1000 cm⁻¹.

The substituted benzene ring will also generate several characteristic bands. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring (1,2,4,5-tetrasubstituted) will give rise to specific C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic for the substitution pattern. The C-I stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1640 - 1560 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1715 | Strong |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Medium, Multiple Bands |

| Ester C-O | Asymmetric Stretch | 1300 - 1200 | Strong |

| Ester C-O | Symmetric Stretch | 1150 - 1000 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 800 | Strong |

| Carbon-Iodine (C-I) | Stretching | 600 - 500 | Medium-Weak |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity, particularly in distinguishing it from potential regioisomers formed during synthesis. The challenging separation of different iodinated regioisomers is a known issue in the synthesis of related compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is generally the most suitable approach for this type of substituted aromatic compound.

The selection of the stationary phase is critical. A standard C18 (octadecylsilyl) column is often the first choice and can typically provide good resolution for many aromatic isomers. chromforum.org However, for closely related halogenated aromatic compounds, more specialized columns may offer superior separation. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide alternative selectivities due to different pi-pi interactions between the analyte and the stationary phase, which can be advantageous when separating isomers with different halogen substitutions. chromforum.org

The mobile phase composition, typically a mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and separation. Gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to ensure the timely elution of all components with good peak shapes. Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, likely in the 254 nm to 320 nm range, typical for substituted anilines.

Table 2: Exemplary HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm or PFP, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS can be challenging due to the polarity of the primary amine group, which can lead to poor peak shape and potential thermal degradation.

To overcome these issues, derivatization of the amine group is a common and effective strategy. nih.govnih.gov Acylation of the primary amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or propyl chloroformate converts it into a less polar, more volatile amide derivative. nih.govnih.gov This procedure improves the chromatographic behavior of the compound, resulting in sharper, more symmetrical peaks.

The derivatized analyte is then separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The separated components enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (commonly via electron ionization) and fragments them in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions resulting from the loss of groups such as the methoxy group (–OCH₃), the entire ester group (–COOCH₃), and fragments related to the derivatizing agent.

Mechanistic Organic Chemistry and Reactivity of Methyl 4 Amino 3 Iodo 5 Methylbenzoate

Electrophilic Aromatic Substitution Pathways of Iodinated Amino Benzoates

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The outcome of these reactions on a substituted benzene (B151609) ring is profoundly influenced by the electronic nature of the substituents already present. masterorganicchemistry.com In the case of iodinated amino benzoates, the regioselectivity is determined by a complex interplay of inductive and resonance effects from the amino, iodo, methyl, and ester groups.

Regioselectivity and Electronic Effects in Electrophilic Reactions

The reactivity and orientation of incoming electrophiles are dictated by the combined electronic influence of the substituents on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as ortho/para- or meta-directing. libretexts.org

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho/para-director. byjus.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the ring via the resonance effect (+M), which stabilizes the positive charge in the arenium ion intermediate formed during the substitution. libretexts.org This effect far outweighs its inductive electron-withdrawing (-I) effect.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho/para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. youtube.com

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M), destabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para positions. youtube.com

Iodine Atom (-I): Halogens, including iodine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). wikipedia.org However, they possess lone pairs that can be donated to the ring through resonance (+M), making them ortho/para-directors. wikipedia.org

For Methyl 4-Amino-3-iodo-5-methylbenzoate, the directing effects of these groups must be considered collectively. The amino group is the most powerful activating and directing group on the ring. stackexchange.com Therefore, it will predominantly control the position of further electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself. The position para to the amino group is already occupied by the methyl ester. The two ortho positions are occupied by the iodo and methyl groups. This substitution pattern makes further electrophilic substitution on the ring challenging and less common, as the most activated positions are already substituted.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | -I (Withdrawing) | +M (Donating) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

| -I (Iodo) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |

Role of the Iodine Atom as a Directing Group

While all halogens are deactivating towards electrophilic aromatic substitution, they are consistently ortho/para-directors. This is because the resonance effect, which places a partial negative charge on the ortho and para positions, determines the regioselectivity, even though the competing inductive effect deactivates the entire ring. wikipedia.org

Nucleophilic Aromatic Substitution on this compound Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for replacing a leaving group on an aromatic ring with a nucleophile. This process is generally facilitated by the presence of strong electron-withdrawing groups and a good leaving group. youtube.com

Investigation of Halogen Displacement by Various Nucleophiles

The SNAr mechanism typically involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov The nature of the halogen is a key factor in these reactions.

For SNAr reactions, the leaving group ability of halogens is the inverse of their electronegativity: I > Br > Cl > F. libretexts.org This trend is because the rate-determining step is often the breaking of the carbon-halogen bond, and the C-I bond is the weakest among the carbon-halogen series. libretexts.org Consequently, the iodine atom on this compound is an excellent leaving group, making the compound a suitable substrate for halogen displacement by a variety of strong nucleophiles, such as amines, alkoxides, and thiolates.

Table 2: Relative Leaving Group Ability of Halides in SNAr Reactions

| Halide Leaving Group | Carbon-Halogen Bond Energy (kJ/mol, approx.) | Relative Reactivity |

|---|---|---|

| F⁻ (Fluoride) | 544 | Lowest |

| Cl⁻ (Chloride) | 406 | Intermediate |

| Br⁻ (Bromide) | 343 | High |

| I⁻ (Iodide) | 272 | Highest |

Influence of Substituents on Nucleophilic Reactivity

The rate of SNAr reactions is highly sensitive to the other substituents on the aromatic ring. Electron-withdrawing groups (EWGs), especially when positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate through resonance and/or induction. youtube.com

In this compound, the substituents present a mixed influence:

Electron-Withdrawing Group: The methyl ester (-COOCH₃) is an EWG, which should enhance the ring's susceptibility to nucleophilic attack. However, it is positioned meta to the iodine atom, meaning its ability to stabilize the intermediate via resonance is not effective.

Electron-Donating Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating. These groups increase the electron density of the ring, which generally deactivates it toward nucleophilic attack.

The deactivating effect of the amino and methyl groups counteracts the activating effect of the methyl ester and the excellent leaving group ability of iodide. Therefore, while displacement of the iodine is feasible, it may require forcing conditions or specific catalytic systems, such as copper-catalyzed coupling reactions, to proceed efficiently. nih.gov

Cross-Coupling Reactions Involving the Iodo Moiety

The carbon-iodine bond in aryl iodides is particularly reactive in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides in the initial oxidative addition step of the catalytic cycle makes this compound a valuable building block. acs.org

This compound can readily participate in several key transformations:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst to form a new C-C bond. This method is widely used for creating biaryl structures and is compatible with a vast range of functional groups. researchgate.net

Sonogashira Coupling: This involves the palladium- and copper-cocatalyzed reaction of the aryl iodide with a terminal alkyne. It is a highly reliable method for the synthesis of aryl alkynes. organic-chemistry.orgchemrxiv.org

Heck-Mizoroki Reaction: This reaction forms a new C-C bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst. It is a powerful tool for the synthesis of substituted alkenes. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl iodide with an amine, providing a direct route to N-aryl compounds.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds by coupling the aryl iodide with alcohols, amines, or thiols, respectively. nih.govresearchgate.net

The versatility of the iodo moiety makes this compound a useful intermediate for the synthesis of more complex molecules, allowing for the strategic introduction of various substituents through these powerful coupling methods.

Table 3: Common Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Heck-Mizoroki | Alkene | Pd(0) complex, Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine/Amide | Pd(0) complex, Base | C(sp²)-N |

| Ullmann Condensation | Alcohol/Amine | Cu(I) salt, Base | C(sp²)-O/N |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For a substrate like this compound, the aryl iodide is the electrophilic partner in this reaction. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of Suzuki-Miyaura couplings involving similar substituted aryl iodides. The reaction would typically proceed by coupling with a variety of aryl or vinyl boronic acids to introduce a new carbon substituent at the 3-position of the benzoate (B1203000) ring.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)2 | SPhos | K2CO3 | Toluene (B28343)/H2O | Methyl 4-amino-5-methyl-[1,1'-biphenyl]-3-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Dioxane/H2O | Methyl 4-amino-3-(4-methoxyphenyl)-5-methylbenzoate |

| Vinylboronic acid pinacol (B44631) ester | PdCl2(dppf) | dppf | CsF | THF | Methyl 4-amino-5-methyl-3-vinylbenzoate |

This table is illustrative and based on general knowledge of the Suzuki-Miyaura coupling. Actual reaction conditions and outcomes would require experimental verification.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. In this reaction, an aryl halide is coupled with a primary or secondary amine. For this compound, this reaction would allow for the introduction of a new amino substituent at the 3-position, leading to the formation of a diamino-substituted benzoate derivative.

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is critical in this reaction to facilitate the C-N bond-forming reductive elimination step. Sterically hindered biaryl phosphine (B1218219) ligands are often employed.

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd2(dba)3 | XPhos | K3PO4 | Toluene | Methyl 4-amino-5-methyl-3-morpholinobenzoate |

| Aniline | Pd(OAc)2 | RuPhos | NaOtBu | Dioxane | Methyl 4-amino-3-(phenylamino)-5-methylbenzoate |

| Benzylamine | PdCl2(Amphos)2 | Amphos | Cs2CO3 | THF | Methyl 3-(benzylamino)-4-amino-5-methylbenzoate |

This table is illustrative and based on general knowledge of the Buchwald-Hartwig amination. Actual reaction conditions and outcomes would require experimental verification.

Sonogashira Coupling and Other Cross-Coupling Transformations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. googleapis.com This reaction is highly valuable for the synthesis of substituted alkynes. In the case of this compound, a Sonogashira coupling would introduce an alkynyl group at the 3-position. The reaction is typically carried out under mild conditions with an amine base that also serves as the solvent. googleapis.com

The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper(I) acetylide is formed and then undergoes transmetalation with the palladium complex.

Other cross-coupling reactions, such as the Heck coupling (with alkenes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents), could also be envisioned with this compound, further highlighting its potential as a versatile building block in organic synthesis.

Ester Hydrolysis and Transesterification Reactions of the Benzoate Moiety

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-amino-3-iodo-5-methylbenzoic acid.

Basic hydrolysis is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible and is typically driven to completion by using a large excess of water.

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process and is often driven forward by using the new alcohol as the solvent.

Table 3: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Conditions | Product |

| Basic Hydrolysis | NaOH (aq) | Reflux | 4-Amino-3-iodo-5-methylbenzoic acid |

| Acidic Hydrolysis | H2SO4 (aq) | Reflux | 4-Amino-3-iodo-5-methylbenzoic acid |

| Transesterification | Ethanol, H+ (cat.) | Reflux | Ethyl 4-amino-3-iodo-5-methylbenzoate |

This table is illustrative and based on general principles of ester reactions.

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Iodo 5 Methylbenzoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the behavior of Methyl 4-Amino-3-iodo-5-methylbenzoate. These calculations provide detailed information about the molecule's geometry, electronic environment, and potential for chemical transformation.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust method for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, products, and the high-energy transition states that connect them. For this compound, DFT can be used to model various reactions, such as electrophilic aromatic substitution, nucleophilic substitution at the carboxylate group, or reactions involving the amino group.

Theoretical studies on related benzoate (B1203000) anions have demonstrated that both addition and abstraction reactions are possible, with the specific pathway being influenced by the positions of the substituents. scirp.org For instance, DFT calculations on the reaction of a benzoate anion with a hydroxyl radical predict that hydrogen abstraction from the ortho position is the most favored pathway, followed closely by OH addition at the same position. scirp.org In the case of this compound, the presence of the activating amino group and the deactivating, sterically hindering iodo and methyl groups would create a complex reactivity profile.

A hypothetical DFT study on the N-acetylation of this compound would involve optimizing the geometries of the reactant, the acetylating agent (e.g., acetyl chloride), the transition state, and the final product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Such calculations can reveal how intramolecular interactions, like hydrogen bonding or steric hindrance, influence the reaction barrier. scirp.orgpku.edu.cn

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway

| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | B3LYP/6-311+G(d,p) | PCM (Toluene) | 0.00 |

| Transition State | B3LYP/6-311+G(d,p) | PCM (Toluene) | +15.8 |

| Intermediate | B3LYP/6-311+G(d,p) | PCM (Toluene) | -2.5 |

| Products | B3LYP/6-311+G(d,p) | PCM (Toluene) | -10.2 |

This table is illustrative and represents typical data obtained from a DFT calculation of a reaction profile. Values are hypothetical.

Conformational Analysis and Energetic Landscapes of Substituted Benzoates

The biological activity and reactivity of flexible molecules like this compound are heavily dependent on their preferred three-dimensional shape or conformation. Conformational analysis involves mapping the energetic landscape of the molecule as a function of its rotatable bonds. For this compound, the key torsion angle is the C-C-C=O dihedral angle of the methyl ester group relative to the benzene (B151609) ring.

Studies on methyl benzoate and its derivatives show that the planarity of the ester group with the aromatic ring is a critical factor. researchgate.net Substituents on the ring can introduce steric hindrance or favorable electronic interactions that stabilize or destabilize certain conformations. In this compound, the bulky iodine and methyl groups ortho to the amino group and meta to the ester group will likely influence the orientation of the ester. DFT and Hartree-Fock (HF) methods are commonly used to calculate the energy profile by systematically rotating the relevant dihedral angle. researchgate.net Research on other substituted benzoates has shown that even in different environments like gas phase versus aqueous solution, the conformation can change, thereby altering properties like complexation ability. researchgate.net

The analysis would likely reveal two primary low-energy conformations: one where the carbonyl oxygen is oriented towards the methyl group and another where it is oriented away. The relative energies of these conformers, separated by a rotational energy barrier, determine their population at a given temperature.

Electronic Structure and Bonding Analysis of the Iodine Center

The iodine substituent is a key feature of this compound, introducing unique electronic properties. The carbon-iodine (C-I) bond is relatively weak and highly polarizable compared to other carbon-halogen bonds. nih.gov A significant aspect of iodine's electronic structure is the phenomenon of the "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, aligned with the C-I bond axis. nih.gov This positive region allows for attractive, non-covalent interactions known as halogen bonds (XBs).

DFT calculations can be used to visualize and quantify the molecular electrostatic potential (MEP) map, clearly identifying the σ-hole on the iodine atom. The strength of this σ-hole, and thus the halogen bonding capability, is modulated by the other substituents on the aromatic ring. nih.govmdpi.com In this molecule, the electron-donating amino and methyl groups would influence the electron density distribution across the ring and onto the iodine atom. Studies on m-iodoaniline have used DFT to analyze properties like HOMO-LUMO energy levels and Mulliken population analysis, which describe the electronic characteristics and charge distribution influenced by the iodine and amino groups. chemrxiv.orgchemrxiv.org

Furthermore, Natural Bond Orbital (NBO) analysis can elucidate the nature of the bonding. It can quantify the stabilization energy from the donation of electron density from a Lewis base (a halogen bond acceptor) into the antibonding σ*(C-I) orbital, providing a quantitative measure of the halogen bond strength. mdpi.com This interaction is critical in understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed to investigate its potential as an inhibitor for a specific biological target. For example, various methyl benzoate derivatives have been studied as inhibitors of enzymes like paraoxonase 1 (PON1). nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as:

Hydrogen bonds: between the amino group or ester carbonyl and receptor residues.

Halogen bonds: involving the iodine's σ-hole and an electron-rich atom (like oxygen or sulfur) in the receptor. nih.gov

Hydrophobic interactions: involving the methyl group and the aromatic ring.

π-π stacking: between the benzene ring and aromatic residues like tyrosine or tryptophan in the binding site.

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.govnih.govresearchgate.net MD simulates the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and revealing conformational changes in both the ligand and the receptor upon binding. Studies on similar bicyclic derivatives have used MD to confirm the stability of ligand-protein complexes over nanoseconds. nih.gov

Table 2: Illustrative Molecular Docking Results

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Hypothetical Kinase | -8.5 | LYS-72 | Hydrogen Bond (amino H) |

| This compound | Hypothetical Kinase | -8.5 | GLU-91 | Hydrogen Bond (ester O) |

| This compound | Hypothetical Kinase | -8.5 | MET-134 | Halogen Bond (Iodine) |

| This compound | Hypothetical Kinase | -8.5 | PHE-145 | π-π Stacking (ring) |

This table is illustrative. The target, scores, and residues are hypothetical examples of what a docking study might reveal.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Aromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Instead of testing a single compound, a QSAR study requires a dataset of structurally related molecules with measured activities (e.g., inhibition constants, IC50 values).

For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. The first step is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties.

Common Descriptor Categories for QSAR:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies. These describe the electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Verloop parameters). These relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient). This measures the molecule's lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links the descriptors to the activity. nih.govnih.gov For example, a study on substituted benzoxazinones used 3D-QSAR to identify that steric, electrostatic, and hydrophobic fields were crucial for their antiplatelet activity. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, especially DFT, are highly effective at predicting spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. github.ioyoutube.com These predictions are invaluable for confirming the structure of a newly synthesized compound or for assigning experimental signals.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The standard approach is the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the structure and help assign specific protons and carbons. Recent benchmarks show that certain functionals, when paired with appropriate basis sets and solvent models, can predict proton shifts with a mean absolute error of less than 0.1 ppm. github.io

Similarly, DFT can be used to calculate the harmonic vibrational frequencies of the molecule. psu.eduacs.orgpsu.edu The resulting list of frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net The predicted spectrum can help assign specific vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and various aromatic C-H and C-C vibrations.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C=O | 166.5 | 167.2 | -0.7 |

| C-COOCH₃ | 129.8 | 130.5 | -0.7 |

| C-I | 90.2 | 91.1 | -0.9 |

| C-NH₂ | 150.1 | 150.8 | -0.7 |

| C-CH₃ | 125.5 | 126.0 | -0.5 |

| Aromatic CH | 115.3 | 115.9 | -0.6 |

| O-CH₃ | 52.1 | 52.5 | -0.4 |

| Ar-CH₃ | 20.4 | 20.9 | -0.5 |

This table is illustrative. Experimental values are hypothetical and calculated values represent typical accuracy for modern DFT methods.

Advanced Applications in Organic Synthesis Enabled by Methyl 4 Amino 3 Iodo 5 Methylbenzoate

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic positioning of reactive sites on the methyl 4-amino-3-iodo-5-methylbenzoate scaffold makes it an invaluable starting material for the synthesis of a wide array of complex molecules. The presence of the iodo group allows for various cross-coupling reactions, while the amino group and the methyl ester can be readily modified, enabling the introduction of diverse structural motifs.

Building Block for Pharmaceutical Intermediates

This compound is utilized as a key intermediate in the synthesis of pharmaceutically active compounds. Its structure is particularly suited for creating substituted backbones common in many drug candidates. A notable application is in the synthesis of mannose derivatives, which have been investigated for their potential in treating bacterial infections. google.com The compound serves as a foundational scaffold onto which more complex functionalities can be built.

The general class of aminobenzoic acid derivatives is well-established in medicinal chemistry. For instance, para-aminobenzoic acid (PABA) is a precursor for folate synthesis and its derivatives are used in a variety of therapeutic agents. nih.gov The structural features of this compound allow for its incorporation into novel drug-like molecules, leveraging the synthetic versatility of the amino and iodo groups for further elaboration.

Precursor for Agrochemical Compounds

While direct evidence for the use of this compound in commercially available agrochemicals is not widely documented, the broader class of aminobenzoic acid derivatives has found applications in agriculture. mdpi.com For example, certain derivatives have been shown to modulate plant growth and enhance resistance to pathogens. nih.gov The functional handles on this compound make it a plausible candidate for the synthesis of novel herbicides, fungicides, or insecticides. The iodo- and amino- groups can be used to introduce specific toxophores or to modify the compound's physicochemical properties to improve its uptake and translocation in plants.

Synthesis of Advanced Materials and Functional Molecules

The application of halogenated organic compounds in the design of advanced materials is a growing area of research. The iodine atom in this compound can participate in halogen bonding, a directional noncovalent interaction that can be used to control the self-assembly of molecules in the solid state. researchgate.net This property makes it a potential building block for the creation of functional materials such as liquid crystals, organic conductors, and porous organic frameworks. The ability to precisely tune intermolecular interactions through halogen bonding offers a pathway to materials with tailored electronic and optical properties. researchgate.net

Derivatization for the Introduction of Diverse Functional Groups

The reactivity of the functional groups on this compound allows for a wide range of derivatization reactions, enabling the introduction of diverse chemical functionalities. This is a key feature that contributes to its utility as a versatile synthetic scaffold.

The amino group can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. mdpi.com

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

The iodo group is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. google.com

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The methyl ester provides another site for modification, primarily through:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used to form amides, esters, or other acid derivatives.

Reduction: Conversion to a primary alcohol.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl chloride | Amide (-NHCOCH₃) |

| Amino (-NH₂) | Schiff Base Formation | Benzaldehyde | Imine (-N=CHPh) |

| Iodo (-I) | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Biaryl (-Ph) |

| Iodo (-I) | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | Alkynyl (-C≡CPh) |

| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH, H₂O | Carboxylic Acid (-COOH) |

Strategies for Diversity-Oriented Synthesis Using this compound Scaffolds

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The highly functionalized nature of this compound makes it an excellent starting point for DOS strategies.

A common approach in DOS is to use a central scaffold that allows for the divergent introduction of complexity. The multiple reactive sites on this compound can be addressed in different orders to create a wide range of molecular skeletons. For example, a library of compounds could be generated by first performing a Suzuki coupling at the iodo position with a variety of boronic acids, followed by acylation of the amino group with different acyl chlorides, and finally, amidation of the ester (after hydrolysis) with a selection of amines.

More complex, multi-component reactions can also be employed. For instance, the amino and ester functionalities could potentially participate in reactions like the Ugi or Passerini reactions to rapidly build molecular complexity. Furthermore, intramolecular reactions can be designed to create polycyclic scaffolds. For example, after derivatization of the amino and iodo groups, a subsequent intramolecular cyclization could lead to novel heterocyclic systems. Strategies such as the Petasis three-component reaction or Pictet-Spengler type cyclizations, which are used in DOS with other aniline-based scaffolds, could potentially be adapted for use with derivatives of this compound. rsc.org

Biological Interactions and Mechanistic Studies of Methyl 4 Amino 3 Iodo 5 Methylbenzoate Analogs

Molecular Mechanisms of Biological Activity

The molecular mechanisms of action for benzoate (B1203000) derivatives are diverse and contingent on their chemical structures. These mechanisms often involve specific interactions with the active or allosteric sites of enzymes, binding to receptor pockets, or intercalating with nucleic acids.

Benzoate derivatives have been extensively studied as inhibitors of various enzymes, with their inhibitory profiles being highly dependent on their substitution patterns.

Tyrosinase Inhibition: A number of benzoate derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov For instance, 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase in a non-competitive manner. nih.gov Kinetic studies revealed that these compounds have inhibition constants (Kᵢ) in the micromolar range, indicating potent inhibition. nih.gov Specifically, 2-aminobenzoic acid inhibited monophenolase activity with a Kᵢ of 5.15 µM and diphenolase activity with a Kᵢ of 4.72 µM. nih.gov 4-aminobenzoic acid also showed non-competitive inhibition with Kᵢ values of 3.8 µM for monophenolase and 20 µM for diphenolase activity. nih.gov It is suggested that benzoate derivatives may inhibit tyrosinase through a copper-chelating mechanism. nih.gov

Other Enzyme Inhibition: Benzoate derivatives have also been investigated as inhibitors of other enzymes. For example, sodium benzoate has been shown to have an inhibitory effect on NAD(P)H:FMN oxidoreductase (Red), with an IC₅₀ value of 29 mg/L. mdpi.com However, its effect on other enzymes like butyrylcholinesterase (BChE), lactate (B86563) dehydrogenase (LDH), and alcohol dehydrogenase (ADH) was found to be minimal or absent at concentrations below their acceptable daily intake. mdpi.com Aminobenzotriazole (ABT), another benzoate derivative, is commonly used as a non-selective inhibitor of cytochrome P450 (CYP) enzymes. nih.gov However, studies have shown that ABT can also inhibit UDP-glucuronosyltransferase (UGT) and sulfotransferase enzymes, complicating its use as a specific CYP inhibitor. nih.gov

The interaction of benzoate derivatives with various receptors is a key aspect of their biological activity. These interactions can lead to either agonistic or antagonistic effects, depending on the specific compound and receptor subtype.

GABA A Receptor Modulation: The GABA A receptor, a ligand-gated ion channel, is a major target for many drugs, including benzodiazepines. nih.gov Studies have shown that certain benzoate derivatives can modulate the activity of GABA A receptors. nih.gov For example, pyrazoloquinolinones and pyrazolopyridinones, which are structurally related to benzoate derivatives, have been identified as positive allosteric modulators of GABA A receptors, acting at the α+β- interface. nih.gov This modulation is similar to the action of benzodiazepines, which bind at the α+γ- interface. nih.gov The affinity of these compounds for the receptor can be influenced by the type of α and β subunits present. nih.gov

Binding Affinity to Other Receptors: Benzoate derivatives have also been shown to bind to other receptors. For instance, a series of 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The binding affinity of these compounds was found to be in the nanomolar range, with Kᵢ values as low as 73 nM for Mcl-1 and 84 nM for Bfl-1. nih.gov The binding affinity is significantly influenced by the substituents on the benzoic acid scaffold, with hydrophobic interactions playing a crucial role. nih.gov

Beyond enzymes and receptors, benzoate derivatives can also interact with other essential biomolecules like nucleic acids and transport proteins.

DNA Interaction: Some studies suggest that sodium benzoate can bind to DNA. nih.gov The binding is thought to involve hydrophobic interactions and hydrogen bonds. nih.gov This interaction could potentially have implications for the genotoxicity of benzoate derivatives, although further research is needed to fully understand the consequences of this binding.